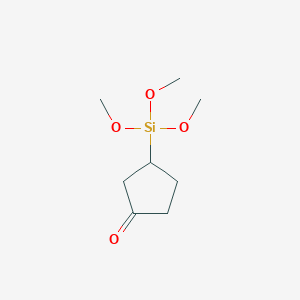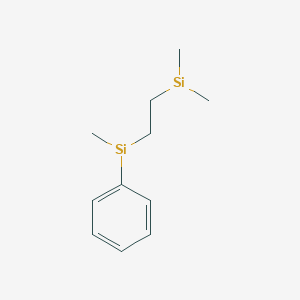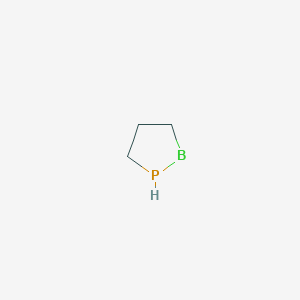
1,2-Phosphaborolan-2-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Phosphaborolan-2-yl is a unique organophosphorus compound that features a boron atom directly bonded to a phosphorus atom within a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Phosphaborolan-2-yl can be synthesized through several methods. One common approach involves the reaction of a boronic ester with a phosphorus-containing reagent under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the boron-phosphorus bond. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Phosphaborolan-2-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-phosphorus oxides.
Reduction: Reduction reactions can convert the compound into different boron-phosphorus hydrides.
Substitution: Substitution reactions involve the replacement of one of the substituents on the boron or phosphorus atom with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed:
Oxidation: Boron-phosphorus oxides.
Reduction: Boron-phosphorus hydrides.
Substitution: Various substituted boron-phosphorus compounds.
Aplicaciones Científicas De Investigación
1,2-Phosphaborolan-2-yl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve abnormal phosphorus metabolism.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1,2-Phosphaborolan-2-yl exerts its effects involves the interaction of the boron and phosphorus atoms with various molecular targets. The boron atom can form stable complexes with nucleophiles, while the phosphorus atom can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1,2-Borolan-2-yl: Similar structure but lacks the phosphorus atom.
1,2-Phospholan-2-yl: Contains a phosphorus atom but lacks the boron atom.
1,2-Borophospholan-2-yl: Contains both boron and phosphorus atoms but in a different arrangement.
Uniqueness: 1,2-Phosphaborolan-2-yl is unique due to the direct bonding of boron and phosphorus within a five-membered ring. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
162089-00-1 |
|---|---|
Fórmula molecular |
C3H7BP |
Peso molecular |
84.87 g/mol |
InChI |
InChI=1S/C3H7BP/c1-2-4-5-3-1/h5H,1-3H2 |
Clave InChI |
OROUPWSLDSAFMP-UHFFFAOYSA-N |
SMILES canónico |
[B]1CCCP1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
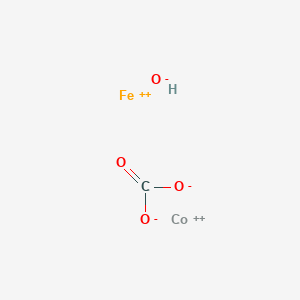
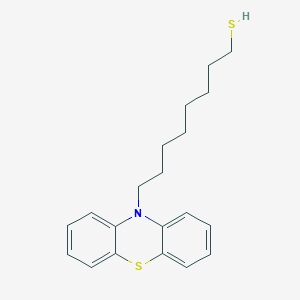
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
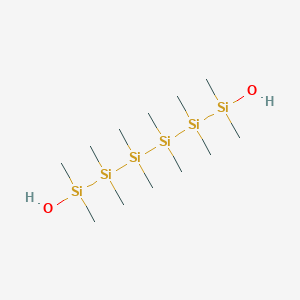

![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
